molecular formula C21H23N5OS2 B2940513 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 689267-06-9

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No. B2940513
M. Wt: 425.57
InChI Key: YQPUPZZYNRRDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C21H23N5OS2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Mohamed, Abdel-Latif, and Ahmed (2020) focused on the synthesis of quinoline and quinazoline derivatives, including reactions with aminopyrazoles, aminotriazole, and aminotetrazole to produce fused quinazoline derivatives. This is relevant as it provides insight into the synthesis methods that could potentially be applied to the compound (H. Mohamed, M. Abdel-Latif, & S. Ahmed, 2020).

Coordination Complexes and Hydrogen Bonding

  • Research by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives, highlighting the effect of hydrogen bonding on self-assembly processes. These findings could be relevant for understanding the behavior of similar compounds like N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide in different environments (K. Chkirate et al., 2019).

Antitumor Activity

  • A study conducted by Albratty, El-Sharkawy, and Alam (2017) investigated the synthesis and antitumor activity of various novel compounds, including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. This research is pertinent as it provides a framework for evaluating the potential antitumor applications of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide (M. Albratty, K. El-Sharkawy, & Shamsher Alam, 2017).

Potential Antimicrobial Agents

  • Desai, Shihora, and Moradia (2007) synthesized new quinazolines and evaluated their antibacterial and antifungal activities, providing a basis for understanding the potential antimicrobial properties of similar compounds (N. Desai, P. N. Shihora, & D. Moradia, 2007).

Glutaminase Inhibitors

  • Shukla et al. (2012) researched the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. This study is relevant for understanding how structural analogs of complex compounds like N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can be developed for specific pharmacological targets (K. Shukla et al., 2012).

Monoamine Oxidase and Antitumor Activity

  • Research by Markosyan et al. (2015) on 2-sulfanyl-substituted quinazolin-4(6H)-ones revealed their high anti-monoamine oxidase and antitumor activity. This study is crucial for assessing the potential medical applications of structurally related compounds (A. Markosyan et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS2/c27-18(22-11-10-14-6-2-1-3-7-14)12-15-13-29-21(23-15)26-19-16-8-4-5-9-17(16)24-20(28)25-19/h4-6,8-9,13,16H,1-3,7,10-12H2,(H,22,27)(H,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEJPVWVNWVVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)N=C3C4C=CC=CC4=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)/N=C\3/C4C=CC=CC4=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

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